molecular formula C25H22N2O2 B2960918 (E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide CAS No. 1164535-35-6

(E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2960918
CAS No.: 1164535-35-6
M. Wt: 382.463
InChI Key: CDSVGYLLNORJAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There seems to be some information available on the molecular structure , but the details are not provided.

Scientific Research Applications

Corrosion Inhibition Properties

A study by Ahmed Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Using various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, they found these compounds, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, to be effective, suggesting similar utility for (E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide.

Optical Properties and Mechanofluorochromism

Research by Qing‐bao Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealed different optical properties due to distinct stacking modes. These compounds demonstrated mechanofluorochromic properties, indicating potential applications in material science for similar compounds like this compound.

Biochemical Applications

A study by Sutapa Ghosh et al. (1999) investigated analogs of A77 1726, an active metabolite of the immunosuppressive drug leflunomide, including compounds like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide. These analogs, sharing structural similarities with this compound, displayed planar conformations favorable for binding in biochemical applications.

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, Makoto N. Masuno and T. Molinski (2001) described the selective reduction of 2-aryl-1-N-carboalkoxyenamines to corresponding arylethylamine carbamates. This process, relevant to the synthesis of various organic compounds, could inform potential synthesis pathways for related compounds like this compound.

Mechanism of Action

There seems to be some information available on the mechanism of action , but the details are not provided.

Properties

IUPAC Name

(E)-2-cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c26-18-23(25(28)27-15-14-20-8-3-1-4-9-20)16-22-12-7-13-24(17-22)29-19-21-10-5-2-6-11-21/h1-13,16-17H,14-15,19H2,(H,27,28)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVGYLLNORJAB-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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